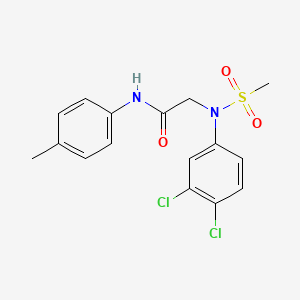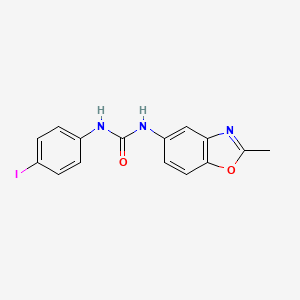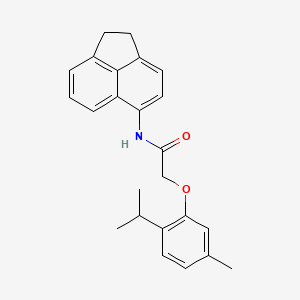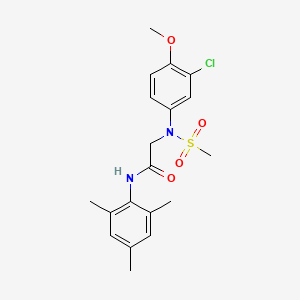
N~2~-(3,4-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3,4-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. DCMG is a member of the glycine receptor antagonists family, which plays a crucial role in the central nervous system.
作用機序
DCMG acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that play a crucial role in inhibitory neurotransmission in the central nervous system. By blocking the action of glycine at its receptor, DCMG reduces the inhibitory tone in the brain, leading to enhanced neuronal excitability. This mechanism of action is responsible for its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
DCMG has been shown to have a range of biochemical and physiological effects. It has been found to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain sensitivity in animal models of chronic pain. In addition, DCMG has been found to reduce anxiety-like behavior in animal models of anxiety disorders. These effects are mediated by the modulation of glycine receptors in the central nervous system.
実験室実験の利点と制限
DCMG has several advantages for lab experiments. It is a potent and selective antagonist of glycine receptors, making it an ideal tool for studying the role of these receptors in neurological disorders. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, DCMG has some limitations for lab experiments. Its synthesis is complex and requires several steps, which can be time-consuming and expensive. In addition, its effects may vary depending on the animal model used, making it necessary to validate its effects in multiple models.
将来の方向性
There are several future directions for research on DCMG. One area of interest is the development of more efficient synthesis methods for DCMG, which could reduce the cost and time required for its production. Another area of interest is the investigation of the potential therapeutic applications of DCMG in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of neurological disorders. In addition, further studies are needed to elucidate the mechanisms underlying the effects of DCMG on glycine receptors and its potential use in the treatment of drug addiction and withdrawal symptoms.
科学的研究の応用
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and anxiety disorders. It has been found to be a potent antagonist of glycine receptors, which are involved in inhibitory neurotransmission in the central nervous system. DCMG has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-3-5-12(6-4-11)19-16(21)10-20(24(2,22)23)13-7-8-14(17)15(18)9-13/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHKSNDYTHFGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3550126.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3550132.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B3550156.png)

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methyl-benzenesulfonamide](/img/structure/B3550179.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3550181.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3550184.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3550189.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3550196.png)
![N-(3,4-dichlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550202.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-methanesulfonamide](/img/structure/B3550217.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3550222.png)
